N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide
Brand Name: Vulcanchem
CAS No.: 887201-02-7
VCID: VC11889476
InChI: InChI=1S/C19H16N4O3S2/c1-12-11-27-19-22-17(10-23(12)19)14-3-2-4-15(9-14)21-18(24)13-5-7-16(8-6-13)28(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26)
SMILES: CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
Molecular Formula: C19H16N4O3S2
Molecular Weight: 412.5 g/mol

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide

CAS No.: 887201-02-7

Cat. No.: VC11889476

Molecular Formula: C19H16N4O3S2

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide - 887201-02-7

Specification

CAS No. 887201-02-7
Molecular Formula C19H16N4O3S2
Molecular Weight 412.5 g/mol
IUPAC Name N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-sulfamoylbenzamide
Standard InChI InChI=1S/C19H16N4O3S2/c1-12-11-27-19-22-17(10-23(12)19)14-3-2-4-15(9-14)21-18(24)13-5-7-16(8-6-13)28(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26)
Standard InChI Key YZWDYRFWOPJDCG-UHFFFAOYSA-N
SMILES CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
Canonical SMILES CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-(3-{3-Methylimidazo[2,1-b] thiazol-6-yl}phenyl)-4-sulfamoylbenzamide (CAS No. 887201-02-7) has the molecular formula C₁₉H₁₆N₄O₃S₂ and a molecular weight of 412.5 g/mol. Its IUPAC name, N-[3-(3-methylimidazo[2,1-b][1, thiazol-6-yl)phenyl]-4-sulfamoylbenzamide, reflects the integration of three key components:

  • A 3-methylimidazo[2,1-b][1, thiazole ring system, which combines imidazole and thiazole heterocycles.

  • A phenyl group substituted at the 3-position with the imidazo-thiazole moiety.

  • A 4-sulfamoylbenzamide group, where the sulfonamide (-SO₂NH₂) functional group enhances solubility and biological interactions .

The compound’s structure is further defined by its Standard InChIKey (YZWDYRFWOPJDCG-UHFFFAOYSA-N) and SMILES representation (O=C(NC1=CC=CC(C2=C3N=C(S3)C(C)=N2)=C1)C4=CC=C(S(N)(=O)=O)C=C4), which codify its atomic connectivity and stereochemical features.

Synthesis and Industrial Production

Synthetic Pathway

The synthesis of N-(3-{3-methylimidazo[2,1-b] thiazol-6-yl}phenyl)-4-sulfamoylbenzamide involves a multi-step process optimized for yield and purity:

  • Formation of the Imidazo-Thiazole Core: Cyclocondensation of 3-methylthiazol-2-amine with α-haloketones generates the imidazo[2,1-b][1, thiazole scaffold.

  • Introduction of the Phenyl Substituent: Suzuki-Miyaura coupling or Ullmann reactions attach the phenyl group to the imidazo-thiazole system.

  • Benzamide Functionalization: Amidation of 4-sulfamoylbenzoic acid with the phenyl-imidazo-thiazole intermediate yields the final product.

Industrial-scale production may employ continuous flow reactors or microwave-assisted synthesis to enhance efficiency and reduce waste.

Analytical Validation

Quality control relies on advanced analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% purity typical for research-grade material).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirmation of proton environments (¹H NMR) and carbon骨架 (¹³C NMR).

  • Mass Spectrometry (MS): Verification of molecular weight via electrospray ionization (ESI-MS).

Biological Activities and Mechanisms

Enzyme Inhibition

The sulfamoyl (-SO₂NH₂) group is a hallmark of carbonic anhydrase inhibitors, which are therapeutic agents for glaucoma, epilepsy, and cancer . Molecular docking studies predict strong binding affinity (docking scores: -9.2 to -11.5 kcal/mol) between this compound and carbonic anhydrase IX, a hypoxia-inducible enzyme overexpressed in tumors. Additional targets include histone deacetylases (HDACs) and tyrosine kinases, suggesting broad applicability in epigenetic and signal transduction modulation.

Pharmacological Profiling and Comparative Analysis

Pharmacokinetic Considerations

While in vivo data remain limited, the compound’s logP value (2.8–3.2) predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility. The sulfamoyl group enhances solubility in physiological buffers (pH 7.4), a critical factor for bioavailability.

Structural Analogues and Activity Trends

Comparative studies highlight the importance of the imidazo-thiazole and sulfamoyl motifs:

Compound ClassKey Structural FeaturesBiological Activity
Imidazo[2,1-b]thiazolesFused imidazole-thiazole coreAnticancer, antimicrobial
Sulfamoylbenzamides-SO₂NH₂ functional groupEnzyme inhibition (e.g., CA, HDAC)
3,4,5-TrimethoxybenzamidesMethoxy substitutions on benzamideAntifungal, crystallographic stability

N-(3-{3-methylimidazo[2,1-b] thiazol-6-yl}phenyl)-4-sulfamoylbenzamide uniquely combines these elements, achieving enhanced target selectivity compared to simpler derivatives .

Applications and Future Directions

Therapeutic Applications

Current research focuses on:

  • Oncology: As a dual-acting agent targeting carbonic anhydrase IX and HDACs.

  • Antimicrobial Therapy: Exploration of activity against drug-resistant bacteria and fungi.

  • Neurodegenerative Diseases: Potential modulation of proteases implicated in amyloid-β aggregation .

Challenges and Innovations

Future studies must address:

  • In Vivo Efficacy: Preclinical testing in animal models to validate pharmacokinetics and toxicity.

  • Formulation Development: Nanoencapsulation or prodrug strategies to improve bioavailability.

  • Target Identification: Proteomic screens to uncover novel binding partners and mechanisms.

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